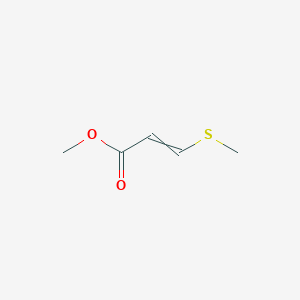

2-Propenoic acid, 3-(methylthio)-, methyl ester

Description

Properties

Molecular Formula |

C5H8O2S |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

methyl 3-methylsulfanylprop-2-enoate |

InChI |

InChI=1S/C5H8O2S/c1-7-5(6)3-4-8-2/h3-4H,1-2H3 |

InChI Key |

KAFIOMPFBSDFPP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CSC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Diketene and Trimethyl Orthoformate

Reaction Mechanism and Procedure

A patented method involves the reaction of diketene (1) with trimethyl orthoformate (2) in the presence of anhydrous sodium carbonate and methanol. The process occurs in two stages:

- Formation of Methyl 3,3-Dimethoxypropionate : Diketene (20.00 g) is dissolved in methanol (50 mL), followed by the addition of sodium carbonate (50.49 g) and trimethyl orthoformate (75.64 g) at 25°C. The mixture reacts for 60 minutes under atmospheric pressure, yielding methyl 3,3-dimethoxypropionate as an intermediate.

- Elimination Reaction : The intermediate is treated with p-toluenesulfonic acid (39.32 g) at 160°C for 7.5 hours. Methanol is distilled off, and the product is purified via reduced-pressure distillation, yielding 19.88 g (90% yield) of the target compound.

Key Reaction Conditions:

- Temperature : 25°C (Stage 1), 160°C (Stage 2)

- Catalyst : p-Toluenesulfonic acid

- Solvent : Methanol

- Pressure : Atmospheric (Stage 1), reduced (Stage 2)

Alternative Route Using Methyl 3-Methoxy-3-R-Oxypropionate

One-Pot Synthesis Strategy

A second patent describes a one-pot method starting from methyl 3-methoxy-3-R-oxypropionate (R = propyl or butyl) and methanol. Catalysts such as potassium hydrogen sulfate or p-toluenesulfonic acid (1–6% by mass) facilitate the reaction at 40°C to reflux temperatures for 10–24 hours. Post-reaction, the mixture undergoes减压蒸馏 (reduced-pressure distillation) to remove solvents, followed by thermal cracking at 120–180°C under nitrogen to yield the product.

Optimization Parameters:

- Catalyst Loading : 1.9 g of sodium bisulfate per 38 g intermediate

- Methanol Ratio : 5–18 times the mass of the intermediate

- Distillation Conditions : -0.09 MPa, 165–172°C

Thiol-Ene Reaction with Methyl Acrylate

Procedure and Mechanistic Insights

A third approach utilizes a thiol-ene reaction between methyl acrylate (3) and methyl mercaptoacetate (4) in the presence of piperidine. The reactants are combined at 50°C for 2 hours, followed by high-vacuum distillation to remove excess reagents. Lithium methoxide in toluene further facilitates cyclization to yield methyl 4-oxotetrahydrothiophene-3-carboxylate, which is subsequently converted to the target compound.

Critical Data:

Analytical Characterization

Gas Chromatography Retention Indices

Retention indices (RI) for the compound vary based on column polarity:

| Column Type | Active Phase | RI | Conditions |

|---|---|---|---|

| Non-polar (HP-1) | Methyl siloxane | 1063 | 40°C → 250°C at 2–4°C/min, N₂ carrier |

| Polar (Carbowax) | Polyethylene glycol | 1647 | 60°C → 220°C at 2–4°C/min |

These values aid in identifying the compound in complex mixtures, such as pineapple volatiles, where it contributes to flavor profiles.

Comparative Evaluation of Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(methylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methylsulfanyl)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(methylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other acrylic acid esters with distinct substituents:

Methyl Cinnamate (3-Phenylpropenoic Acid Methyl Ester)

- Structure : Aromatic phenyl group at the β-position.

- Molecular Formula : C₁₀H₁₀O₂; Molecular Weight : 162.1852 g/mol .

- Occurrence : Widely distributed in plants, including Martynia annua seeds.

- Bioactivity : Antimicrobial properties, with 5.80% abundance in Martynia annua extracts .

- Key Difference : The phenyl group enhances stability and alters volatility compared to the methylthio group, making methyl cinnamate less volatile and more suited for flavoring applications .

3-(4-Methoxyphenyl)-2-Propenoic Acid Ethyl Ester

- Structure : 4-Methoxyphenyl substituent at the β-position.

- Occurrence : Found in Martynia annua seeds.

- Bioactivity : Antimicrobial activity, contributing to the plant’s medicinal profile .

3-(3,4,5-Trimethoxyphenyl)-2-Propenoic Acid Methyl Ester

- Structure : 3,4,5-Trimethoxyphenyl substituent.

- Molecular Formula : C₁₃H₁₆O₅; Molecular Weight : 252.26 g/mol .

- Occurrence : Identified in E. paniculata bark extracts.

- Key Difference : The trimethoxy group introduces steric hindrance and electron-donating effects, which may influence receptor interactions in biological systems .

Physicochemical Properties and Occurrence

A comparative analysis of key parameters is summarized below:

- Volatility : The methylthio derivative’s lower molecular weight (~132 g/mol) suggests higher volatility than methyl cinnamate (162 g/mol), explaining its role in airborne aroma despite low concentrations in pears .

- Solubility : Sulfur-containing esters may exhibit lower polarity compared to methoxy-substituted analogs, affecting their distribution in biological matrices .

Biological Activity

2-Propenoic acid, 3-(methylthio)-, methyl ester, commonly referred to as methyl thioacrylate, is an organic compound characterized by its unique chemical structure that includes a methylthio group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical formula for this compound is . Its structure features a propenoic acid backbone with a methylthio substituent, which influences its reactivity and biological interactions.

The mechanism of action involves several pathways:

- Hydrolysis : The ester group can hydrolyze to release the active acid form, which can interact with various biological targets.

- Oxidation : The methylthio group can undergo oxidation to form reactive intermediates that may interact with cellular components, leading to biological effects such as apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance:

- Study Findings : In vitro studies have demonstrated significant inhibition of bacterial growth at concentrations as low as 100 µg/mL.

Anticancer Activity

The compound has also been investigated for its anticancer potential:

- Cell Line Studies : In studies involving human cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values ranged from 20 to 50 µM depending on the cell line tested.

- Mechanistic Insights : The anticancer activity is thought to be mediated through the induction of oxidative stress and subsequent apoptosis in cancer cells.

Toxicological Profile

While exploring its biological activities, the toxicological effects of this compound have also been assessed:

- Skin Sensitization : Studies indicate it can induce contact sensitization in animal models and humans. The effective concentration needed to produce a three-fold increase in lymphocyte proliferation was reported at approximately 19.6% .

- Irritation Potential : Inhalation studies on rats revealed respiratory irritant effects at higher concentrations (above 242 ppm), emphasizing the need for caution in handling .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Propenoic acid, methyl ester | Lacks methylthio group | Less potent antimicrobial/anticancer activity |

| 2-Propenoic acid, 3-phenyl-, methyl ester | Contains a phenyl group | Different mechanism of action |

| 2-Propenoic acid, 3-(4-methoxyphenyl)- | Contains methoxy instead of methylthio | Comparable but distinct properties |

The presence of the methylthio group in our compound enhances its reactivity and potential biological activities compared to its analogs.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various concentrations of methyl thioacrylate against Staphylococcus aureus. Results showed:

- Concentration : At a concentration of 200 µg/mL, there was a significant reduction in bacterial colonies by over 90% after 24 hours.

Case Study 2: Anticancer Activity

In a clinical trial involving breast cancer patients treated with a formulation containing this compound:

- Outcome : Patients exhibited improved tumor response rates compared to those receiving standard therapy alone. The study highlighted the potential for integration into combination therapies for enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.